tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H18N4O2 It is characterized by the presence of a tert-butyl ester group, an azetidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Specific reagents and catalysts, such as bases and solvents, are employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 4-(6-amino-3-pyridyl)piperidine-1-carboxylate
- tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness: tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate is unique due to the specific positioning of the amino group on the pyrazole ring and the presence of the azetidine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7(6-15)8-4-9(12)14-13-8/h4,7H,5-6H2,1-3H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWAVFVZXBJKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133067 | |
Record name | 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346674-11-0 | |
Record name | 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346674-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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